REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([CH:9]([CH2:10][N:11]([S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([N+:21]([O-:22])=[O:23])[cH:19][cH:20]1)[CH2:24][CH:25]([CH3:26])[CH3:27])[OH:28])[CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)=[O:36].[C:40].[CH3:37][CH2:38][OH:39].[Pd:41]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([CH:9]([CH2:10][N:11]([S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]1)[CH2:24][CH:25]([CH3:26])[CH3:27])[OH:28])[CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)=[O:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CN(CC(O)C(Cc1ccccc1)NC(=O)OC(C)(C)C)S(=O)(=O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CC(C)CN(CC(O)C(Cc1ccccc1)NC(=O)OC(C)(C)C)S(=O)(=O)c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([CH:9]([CH2:10][N:11]([S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([N+:21]([O-:22])=[O:23])[cH:19][cH:20]1)[CH2:24][CH:25]([CH3:26])[CH3:27])[OH:28])[CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)=[O:36].[C:40].[CH3:37][CH2:38][OH:39].[Pd:41]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][CH:8]([CH:9]([CH2:10][N:11]([S:12](=[O:13])(=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]1)[CH2:24][CH:25]([CH3:26])[CH3:27])[OH:28])[CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)=[O:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CN(CC(O)C(Cc1ccccc1)NC(=O)OC(C)(C)C)S(=O)(=O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CC(C)CN(CC(O)C(Cc1ccccc1)NC(=O)OC(C)(C)C)S(=O)(=O)c1ccc(N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |